7-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, two chlorine atoms, and a methoxy and methyl group attached to a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-7-CHLORO-N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: shares structural similarities with other triazoloquinazoline derivatives, such as:
Uniqueness
Structural Features: The presence of both benzenesulfonyl and triazoloquinazoline moieties in the same molecule.
Functional Groups: The combination of chlorine, methoxy, and methyl groups provides unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17Cl2N5O3S |
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Molecular Weight |
514.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H17Cl2N5O3S/c1-13-10-18(20(33-2)12-17(13)25)26-21-16-11-14(24)8-9-19(16)30-22(27-21)23(28-29-30)34(31,32)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,26,27) |
InChI Key |
UNAOPLPYGBZGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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